molecular formula C18H26N4OS B4076709 2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide

2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide

Cat. No.: B4076709
M. Wt: 346.5 g/mol
InChI Key: FLWITNIEYKWJCR-UHFFFAOYSA-N
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Description

The compound “2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide” is a derivative of 1,2,4-triazole. The adamantyl moiety in the compound is known to increase lipophilicity, which in turn modifies the bioavailability and modulates the therapeutic indices . The compound is available for purchase from certain chemical suppliers.


Synthesis Analysis

The synthesis of adamantane-substituted compounds is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The reaction of 5-(1-adamantyl)-4-ethyl or allyl-1,2,4-triazoline-3-thione with formaldehyde solution and various 1-substituted piperazines yielded the corresponding N-Mannich bases .


Molecular Structure Analysis

The molecular structure of adamantane-substituted compounds is characterized by the presence of a rigid, bulky adamantyl group. This group is linked to a planar triazole ring in the compound .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical and Chemical Properties Analysis

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They are typically more lipophilic than their des-adamantyl analogues .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, 1,2,4-triazoles are known to exhibit significant antibacterial activity .

Future Directions

The unique properties of adamantane derivatives make them promising candidates for further investigations in the field of medicinal chemistry, catalyst development, and nanomaterials . Their potential for targeted drug delivery and surface recognition is also noteworthy .

Properties

IUPAC Name

2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c1-3-4-22-16(20-21-17(22)24-11-15(23)19-2)18-8-12-5-13(9-18)7-14(6-12)10-18/h3,12-14H,1,4-11H2,2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWITNIEYKWJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(N1CC=C)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
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2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
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2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
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2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
Reactant of Route 5
2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide

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